molecular formula C11H13BrN2O3S B5811103 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

Katalognummer B5811103
Molekulargewicht: 333.20 g/mol
InChI-Schlüssel: PMGCNQSMXUZZLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as BSI-201, is a chemical compound that has been widely studied for its potential applications in cancer treatment.

Wirkmechanismus

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a PARP inhibitor, which means it inhibits the activity of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in the repair of damaged DNA, and their inhibition can lead to the accumulation of DNA damage and cell death. This compound has been shown to specifically target cancer cells that have defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and migration of cancer cells. It has also been shown to enhance the immune response to cancer cells. This compound has been well-tolerated in clinical trials, with mild to moderate side effects such as nausea and fatigue.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has several advantages for lab experiments, including its potent activity against cancer cells and its ability to enhance the effectiveness of chemotherapy and radiation therapy. However, this compound can be difficult to synthesize and is relatively expensive compared to other PARP inhibitors. Additionally, this compound has not been extensively studied in combination with other drugs, so its potential interactions with other treatments are not well understood.

Zukünftige Richtungen

Future research on 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole could focus on several areas, including:
1. Further investigation of its mechanism of action and potential interactions with other drugs.
2. Development of more efficient and cost-effective synthesis methods.
3. Clinical trials to determine its effectiveness in combination with other cancer treatments.
4. Investigation of its potential applications in other diseases, such as neurodegenerative disorders.
5. Development of new PARP inhibitors based on the structure of this compound.

Synthesemethoden

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methoxyaniline with p-toluenesulfonyl chloride to form 5-bromo-2-methoxy-p-toluenesulfonamide. This compound is then reacted with 2-methyl-4,5-dihydro-1H-imidazole-4,5-dione in the presence of a base to form this compound.

Wissenschaftliche Forschungsanwendungen

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential applications in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy drugs such as cisplatin and gemcitabine, and to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to sensitize cancer cells to radiation therapy.

Eigenschaften

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGCNQSMXUZZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.